

spectroscopic data for 1-phenylpentan-2-one (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: **1-Phenylpentan-2-one**

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An In-depth Technical Guide to the Spectroscopic Data of **1-Phenylpentan-2-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-phenylpentan-2-one**, a key organic compound with applications in chemical synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-phenylpentan-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for **1-phenylpentan-2-one**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.02 - 7.49	Multiplet	5H	Aromatic protons (C ₆ H ₅)
3.66	Singlet	2H	CH ₂ adjacent to phenyl group
2.41	Triplet	2H	CH ₂ adjacent to carbonyl group
1.57	Sextet	2H	CH ₂ (ethyl group)
0.87	Triplet	3H	CH ₃ (ethyl group)

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1][2]

Table 2: ¹³C NMR Spectral Data for **1-phenylpentan-2-one**

Chemical Shift (δ , ppm)	Assignment
208.09	C=O (Ketone)
134.46	Quaternary aromatic carbon
129.42	Aromatic CH
128.66	Aromatic CH
126.91	Aromatic CH
50.10	CH ₂ adjacent to phenyl group
43.86	CH ₂ adjacent to carbonyl group
17.20	CH ₂ (ethyl group)
13.64	CH ₃ (ethyl group)

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **1-phenylpentan-2-one**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3030	Medium	Aromatic C-H stretch
~2960, ~2870	Medium	Aliphatic C-H stretch
~1715	Strong	C=O (Ketone) stretch
~1600, ~1495, ~1450	Medium to Weak	Aromatic C=C stretch
~700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Sample Preparation: Liquid Film[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **1-phenylpentan-2-one**

m/z	Relative Intensity	Assignment
162	Moderate	[M] ⁺ (Molecular Ion)
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
71	Moderate	[C ₄ H ₇ O] ⁺
43	High	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺

Ionization Method: Electron Ionization (EI)[4]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ^1H NMR Spectroscopy

- Sample Preparation: A solution of **1-phenylpentan-2-one** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- Instrument Setup: The NMR spectrometer is tuned to the proton (^1H) frequency. The magnetic field is shimmed to achieve homogeneity, ensuring sharp and symmetrical peaks.
- Data Acquisition: A standard single-pulse experiment is typically used. Key parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and the collection of 8-16 scans to ensure a good signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm. The signals are integrated to determine the relative number of protons.

2.1.2. ^{13}C NMR Spectroscopy

- Sample Preparation: The same sample prepared for ^1H NMR can be used.
- Instrument Setup: The spectrometer is tuned to the carbon-13 (^{13}C) frequency.
- Data Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of about 200-220 ppm is necessary. Due to the low natural abundance of ^{13}C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
- Data Processing: Similar to ^1H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline-corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm) or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

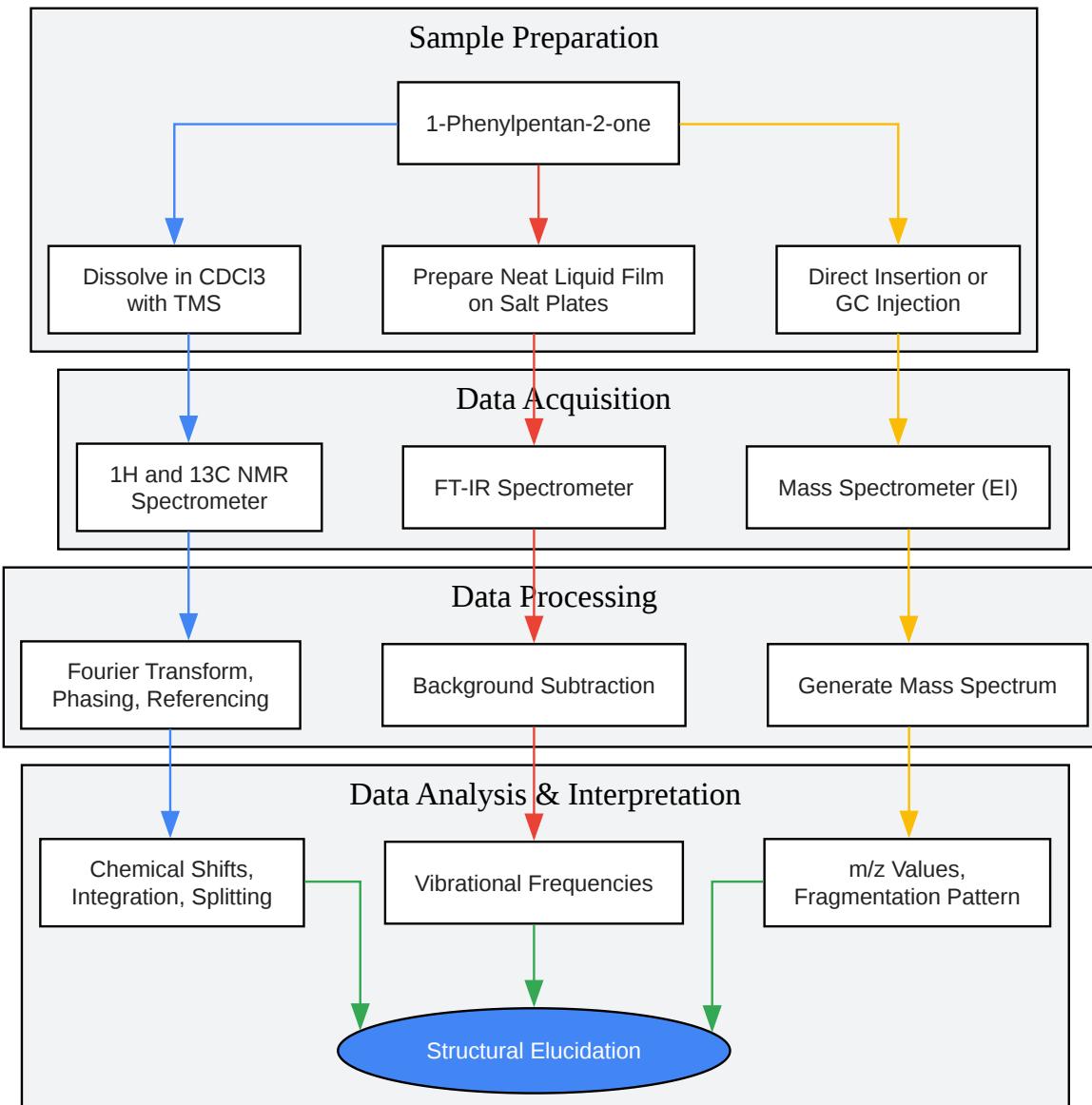
- Sample Preparation (Neat Liquid): For a liquid sample like **1-phenylpentan-2-one**, a thin film is prepared by placing a drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr). The plates are then mounted in a sample holder.
- Instrument Setup: A background spectrum of the empty sample compartment is collected to subtract the signals from atmospheric CO₂ and water vapor. The spectral range is typically set from 4000 to 400 cm⁻¹.
- Data Acquisition: The sample holder with the prepared salt plates is placed in the spectrometer's beam path. Multiple scans are acquired and averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: A small amount of **1-phenylpentan-2-one** is introduced into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺), and also induces fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection and Data Processing: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-phenylpentan-2-one**.

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Caption: General workflow for spectroscopic analysis of **1-phenylpentan-2-one**.

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- To cite this document: BenchChem. [spectroscopic data for 1-phenylpentan-2-one (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b142835#spectroscopic-data-for-1-phenylpentan-2-one-nmr-ir-mass-spec>

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